molecular formula C13H13NO5 B1389050 4-(5-Methyl-furan-2-yl)-phenylamine oxalate CAS No. 1185303-12-1

4-(5-Methyl-furan-2-yl)-phenylamine oxalate

Cat. No.: B1389050
CAS No.: 1185303-12-1
M. Wt: 263.25 g/mol
InChI Key: QLMOYUZXZTZLGP-UHFFFAOYSA-N
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Description

4-(5-Methyl-furan-2-yl)-phenylamine oxalate is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a phenylamine group The oxalate salt form enhances its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate typically involves the following steps:

    Formation of 5-Methyl-furan-2-ylamine: This can be achieved through the reaction of 5-methylfurfural with ammonia or an amine under reductive conditions.

    Coupling with Phenylamine: The 5-methyl-furan-2-ylamine is then coupled with phenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Formation of Oxalate Salt: The resulting 4-(5-Methyl-furan-2-yl)-phenylamine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-furan-2-yl)-phenylamine oxalate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenylamine derivatives.

Scientific Research Applications

4-(5-Methyl-furan-2-yl)-phenylamine oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactivity: The furan ring and phenylamine group provide sites for various chemical reactions, enabling the compound to participate in diverse synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-furan-2-ylamine: A precursor in the synthesis of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate.

    Phenylamine: Another precursor and a common aromatic amine.

    Furan-2,5-dione: An oxidation product of the furan ring.

Uniqueness

This compound is unique due to the combination of the furan ring and phenylamine group, which imparts distinct chemical and biological properties. Its oxalate salt form further enhances its stability and solubility, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(5-methylfuran-2-yl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.C2H2O4/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9;3-1(4)2(5)6/h2-7H,12H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMOYUZXZTZLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Methyl-furan-2-yl)-phenylamine oxalate
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4-(5-Methyl-furan-2-yl)-phenylamine oxalate
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4-(5-Methyl-furan-2-yl)-phenylamine oxalate
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Reactant of Route 5
4-(5-Methyl-furan-2-yl)-phenylamine oxalate
Reactant of Route 6
4-(5-Methyl-furan-2-yl)-phenylamine oxalate

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